Trifluoroacetaldehyde hydrate
Overview
Description
Synthesis Analysis
Trifluoroacetaldehyde hydrate can be synthesized through various methods, including the reaction of trifluoroacetic acid with lithium aluminum hydride or the reduction of trifluoroacetic acid ethyl ester with sodium borohydride. These methods yield trifluoroacetaldehyde hydrate in different forms, including its ethyl hemiacetal or hydrate form, which are pivotal in subsequent organic reactions (Prakash & Zhang, 2014).
Molecular Structure Analysis
The molecular structure of trifluoroacetaldehyde hydrate includes a trifluoromethyl group attached to an aldehyde, making it highly electronegative and reactive. This reactivity is crucial for its involvement in various organic synthesis reactions, where it can act as an electrophile or be transformed into other functional groups.
Chemical Reactions and Properties
Trifluoroacetaldehyde hydrate is involved in numerous chemical reactions, including nucleophilic trifluoromethylation of carbonyl compounds, Mannich reactions with hydrazones, and direct aldol reactions with aromatic methyl ketones. These reactions demonstrate the compound's versatility in forming bonds with a wide range of nucleophiles and electrophiles, leading to the synthesis of trifluoromethylated heterocycles, beta-hydroxy-beta-trifluoromethyl ketones, and other valuable compounds (Jia & El Kaim, 2018); (Funabiki et al., 2011).
Scientific Research Applications
Trifluoroacetaldehyde as a Trifluoromethyl Source
Trifluoroacetaldehyde hydrate serves as an atom-economical trifluoromethyl source for the nucleophilic trifluoromethylation of carbonyl compounds. This method is broadly applicable and offers satisfactory yields, contributing significantly to the development of compounds with trifluoromethyl groups (Prakash et al., 2013).
Precursor for Trifluoroacetaldehyde and Its Derivatives
Trifluoroacetaldehyde hydrate is used as a precursor for various synthetic applications, including the preparation of trifluoroacetaldehyde and its derivatives. It is effective in producing substances like trifluoroacetaldehyde O-(aryl)oxime, crucial for the synthesis of trifluoromethylated oxadiazoles (Lin et al., 2022).
Synthesis of Beta-Hydroxy-Beta-Trifluoromethyl Ketones
A key application of trifluoroacetaldehyde hydrate is in the synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines. This process is highly efficient, yielding a wide range of such ketones with good to excellent yields (Funabiki et al., 2003).
Mannich Reaction for Heterocycle Synthesis
Trifluoroacetaldehyde hydrate is used in the Mannich reaction with NH-aryl hydrazones. This reaction is instrumental in creating trifluoromethyl-substituted heterocycles, which have various applications in chemical synthesis (Jia & El Kaim, 2018).
Preparation of Trifluoroethylamino Derivatives
In industrial chemistry, trifluoroacetaldehyde is utilized for synthesizing trifluoromethylated amino compounds. This includes the formation of trifluoroethylamino derivatives through reductive amination, producing these compounds in moderate to good yields (Mimura et al., 2010).
Synthesis of Trifluoromethyl Nitrones
Trifluoroacetaldehyde hydrate is also used to synthesize trifluoromethyl nitrones. These nitrones can undergo nucleophilic diastereoselective additions to form optically active trifluoroethyl hydroxylamines (Milcent et al., 2010).
Defluorinative Alkylation
Trifluoroacetaldehyde hydrate derivatives are involved in defluorinative alkylation. This process is important for creating various compounds by eliminating fluorine atoms and introducing alkyl groups (Yanai & Taguchi, 2009).
Synthesis of Trifluoroethyl-Containing Substances
Trifluoroacetaldehyde N-tosylhydrazone, derived from trifluoroacetaldehyde hydrate, is used as a precursor for trifluorodiazoethane in various synthesis reactions. This precursor is essential for creating trifluoroethyl-containing substances (Ostrovskii et al., 2019).
Catalytic Oxidation Studies
Trifluoroacetaldehyde hydrate is synthesized through catalytic oxidation processes, which are important in industrial chemistry. These studies focus on optimizing conditions for producing trifluoroacetaldehyde efficiently (Chunyan, 2007).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethane-1,1-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O2/c3-2(4,5)1(6)7/h1,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJWVEYTYIBXIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059964 | |
Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetaldehyde hydrate | |
CAS RN |
421-53-4 | |
Record name | 2,2,2-Trifluoro-1,1-ethanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoroacetaldehyde hydrate | |
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Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |
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Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |
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Record name | 2,2,2-trifluoroethanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.371 | |
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Record name | Trifluoroacetaldehyde hydrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG4394PJH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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